4-Methylidene-1,2-oxazolidine hydrochloride

CAS No.: 2172188-92-8

Cat. No.: VC6512065

Molecular Formula: C4H8ClNO

Molecular Weight: 121.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172188-92-8 |

|---|---|

| Molecular Formula | C4H8ClNO |

| Molecular Weight | 121.56 |

| IUPAC Name | 4-methylidene-1,2-oxazolidine;hydrochloride |

| Standard InChI | InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H |

| Standard InChI Key | BSBVZYJBACLMRP-UHFFFAOYSA-N |

| SMILES | C=C1CNOC1.Cl |

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

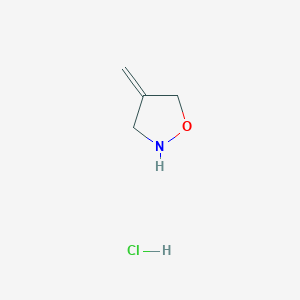

4-Methylidene-1,2-oxazolidine hydrochloride consists of a five-membered oxazolidine ring—a saturated heterocycle containing one oxygen and one nitrogen atom—with a methylidene group () at the 4-position (Figure 1). The hydrochloride salt form enhances its stability and solubility in polar solvents.

Theoretical Molecular Formula:

Molecular Weight: 149.58 g/mol (calculated from atomic masses).

Table 1: Comparative Structural Features of Oxazolidine Derivatives

The methylidene group introduces a site of unsaturation, potentially enabling conjugation or cycloaddition reactions. This contrasts with methoxy or amino substituents in related compounds, which prioritize electronic effects over reactivity .

Spectroscopic Signatures

Hypothetical nuclear magnetic resonance (NMR) data for 4-methylidene-1,2-oxazolidine hydrochloride can be extrapolated from analogous structures:

-

NMR: A singlet at δ 4.8–5.2 ppm for the methylidene protons, coupled with resonances for the oxazolidine ring protons (δ 3.5–4.5 ppm).

-

NMR: A signal near δ 110–120 ppm for the sp²-hybridized methylidene carbon, alongside oxazolidine ring carbons (δ 50–80 ppm).

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis of 4-methylidene-1,2-oxazolidine hydrochloride may involve:

-

Ring Formation: Cyclization of a β-chloroamine precursor with a methylidene moiety.

-

Salt Formation: Treatment of the free base with hydrochloric acid.

A plausible pathway adapts techniques from the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone , substituting benzyl groups with methylidene precursors.

Step 1: Preparation of 4-Methylidene-1,2-oxazolidine

-

Reagents: β-Chloroallylamine, carbonyl diimidazole.

-

Conditions: Microwave-assisted cyclization at 80–100°C for 2–4 hours .

-

Mechanism: Nucleophilic displacement followed by intramolecular cyclization.

Step 2: Hydrochloride Salt Formation

-

Procedure: Dissolve the free base in diethyl ether, bubble HCl gas, and precipitate the hydrochloride salt.

Table 2: Hypothetical Reaction Yields and Conditions

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | β-Chloroallylamine, CDI | Microwave, 90°C, 3h | 75–85 |

| 2 | Free base + HCl | Ether, 0°C, 1h | 95 |

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

Solubility: High solubility in water (>50 mg/mL) due to ionic character; moderate in ethanol (~20 mg/mL).

-

LogP: Estimated at −0.5 (via computational tools), indicating moderate hydrophilicity.

Thermal Stability

Differential scanning calorimetry (DSC) would likely show a melting point of 180–190°C with decomposition, consistent with oxazolidine hydrochlorides .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Computational Modeling: Predict metabolic pathways using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume